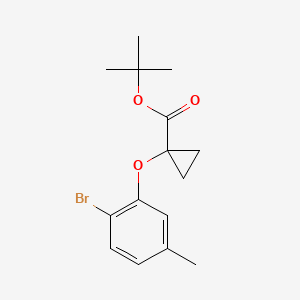
Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate is an organic compound that features a cyclopropane ring substituted with a tert-butyl ester and a brominated phenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate typically involves the reaction of 2-bromo-5-methylphenol with tert-butyl cyclopropanecarboxylate under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
化学反应分析
Types of Reactions
Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF or acetone.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxycyclopropanecarboxylates.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
科学研究应用
Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the cyclopropane ring are likely to play key roles in its reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- Tert-butyl 2-bromo-5-methylbenzoate
- Tert-butyl 1-(2-bromo-4-methylphenoxy)cyclopropanecarboxylate
- Tert-butyl 1-(2-chloro-5-methylphenoxy)cyclopropanecarboxylate
Uniqueness
Tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropanecarboxylate is unique due to the presence of both a brominated phenoxy group and a cyclopropane ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
属性
分子式 |
C15H19BrO3 |
|---|---|
分子量 |
327.21 g/mol |
IUPAC 名称 |
tert-butyl 1-(2-bromo-5-methylphenoxy)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H19BrO3/c1-10-5-6-11(16)12(9-10)18-15(7-8-15)13(17)19-14(2,3)4/h5-6,9H,7-8H2,1-4H3 |
InChI 键 |
ILEWXMYPOXJHDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)Br)OC2(CC2)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate](/img/structure/B13970898.png)
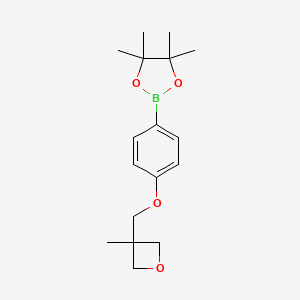
![4-ethoxy-5H-pyridazino[4,5-b]indole](/img/structure/B13970919.png)
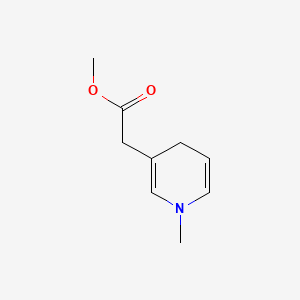
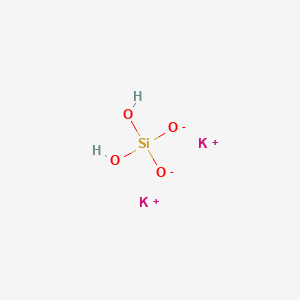
![4-[3-Chloro-4-[(1-propylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide](/img/structure/B13970955.png)
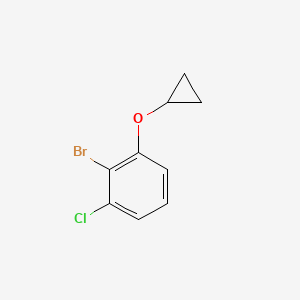
![8-Chloro-5-hydrazinylpyrido[2,3-d]pyridazine](/img/structure/B13970964.png)
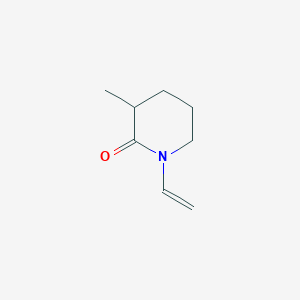
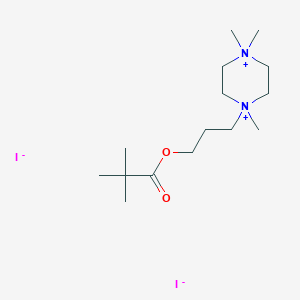
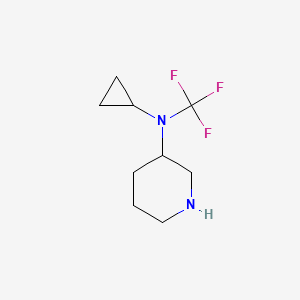
![tert-Butyl 3-(5-(3-cyano-6-hydroxypyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13970991.png)
![1-[3-(Methyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B13970997.png)
![5-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13970999.png)
